molecular formula C12H15ClN2O2 B5758793 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide

4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide

Cat. No.: B5758793
M. Wt: 254.71 g/mol
InChI Key: JLOBCDXETDQTJQ-UHFFFAOYSA-N
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Description

4-chloro-N’-(2,2-dimethylpropanoyl)benzohydrazide is a chemical compound with the molecular formula C₁₂H₁₅ClN₂O₂ and a molecular weight of 254.71 g/mol . This compound is characterized by the presence of a chloro-substituted benzene ring and a hydrazide functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(2,2-dimethylpropanoyl)benzohydrazide typically involves the reaction of 4-chlorobenzoyl chloride with 2,2-dimethylpropanoic acid hydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N’-(2,2-dimethylpropanoyl)benzohydrazide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(2,2-dimethylpropanoyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The chloro group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized benzohydrazides.

Scientific Research Applications

4-chloro-N’-(2,2-dimethylpropanoyl)benzohydrazide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-N’-(2,2-dimethylpropanoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical processes. The chloro group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-(2,2-dimethylpropanoyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its hydrazide group allows for versatile chemical modifications, while the chloro group enhances its stability and lipophilicity.

Properties

IUPAC Name

4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-12(2,3)11(17)15-14-10(16)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOBCDXETDQTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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